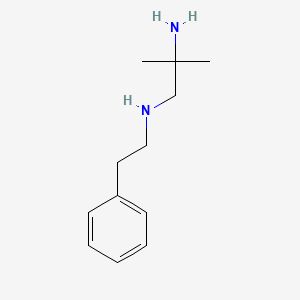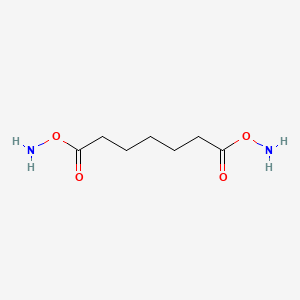
(2-Aminopropyl)(2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminopropyl)(2-Phenylethyl)amin ist eine organische Verbindung, die zur Klasse der Phenethylamine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein sowohl einer Aminopropyl- als auch einer Phenylethylgruppe aus, die an demselben Stickstoffatom gebunden sind. Phenethylamine sind bekannt für ihre vielfältigen biologischen Aktivitäten und kommen in verschiedenen natürlichen und synthetischen Verbindungen vor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Aminopropyl)(2-Phenylethyl)amin beinhaltet typischerweise die Reaktion von 2-Phenylethylamin mit 2-Brompropan unter basischen Bedingungen. Die Reaktion verläuft über eine nukleophile Substitution, bei der die Aminogruppe von 2-Phenylethylamin das elektrophile Kohlenstoffatom von 2-Brompropan angreift, was zur Bildung des gewünschten Produkts führt.
Reaktionsbedingungen:
Reagenzien: 2-Phenylethylamin, 2-Brompropan
Lösungsmittel: Wasserfreies Ethanol
Temperatur: Rückflussbedingungen
Katalysator: Kaliumcarbonat (K2CO3)
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von (2-Aminopropyl)(2-Phenylethyl)amin unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und eine verbesserte Ausbeute. Der Einsatz von immobilisierten Katalysatoren und automatisierten Systemen steigert die Effizienz des Prozesses weiter.
Chemische Reaktionsanalyse
Reaktionstypen
(2-Aminopropyl)(2-Phenylethyl)amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in sekundäre oder tertiäre Amine umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen mit Alkylhalogeniden oder Sulfonylchloriden teilnehmen.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreiem Ether.
Substitution: Alkylhalogenide (z. B. Methyliodid) oder Sulfonylchloride (z. B. Tosylchlorid) in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte, die gebildet werden
Oxidation: Imine oder Nitrile
Reduktion: Sekundäre oder tertiäre Amine
Substitution: Alkylierte oder sulfonierte Amine
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminopropyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles
Reduction: Secondary or tertiary amines
Substitution: Alkylated or sulfonylated amines
Wissenschaftliche Forschungsanwendungen
(2-Aminopropyl)(2-Phenylethyl)amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Studien zu seiner Rolle bei der Neurotransmission und seinen möglichen Auswirkungen auf das zentrale Nervensystem.
Medizin: Untersuchungen zu seinen potenziellen therapeutischen Anwendungen, unter anderem als Vorläufer für pharmazeutische Verbindungen.
Industrie: Verwendung bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in der organischen Synthese.
Wirkmechanismus
Der Wirkmechanismus von (2-Aminopropyl)(2-Phenylethyl)amin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen, einschließlich Neurotransmitterrezeptoren und Enzymen. Die Verbindung kann als Ligand für den Spurenamin-assoziierten Rezeptor 1 (TAAR1) wirken und die Freisetzung und Wiederaufnahme von Monoamin-Neurotransmittern wie Dopamin, Noradrenalin und Serotonin modulieren. Diese Wechselwirkung kann Stimmung, Kognition und Verhalten beeinflussen.
Wirkmechanismus
The mechanism of action of (2-Aminopropyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand for trace amine-associated receptor 1 (TAAR1), modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence mood, cognition, and behavior.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenethylamin: Ein natürliches Monoamin-Alkaloid, das als Stimulans des zentralen Nervensystems wirkt.
Amphetamin: Ein starkes Stimulans des zentralen Nervensystems, das zur Behandlung von Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie eingesetzt wird.
Methamphetamin: Ein starkes, hochgradig süchtig machendes Stimulans, das das zentrale Nervensystem beeinflusst.
Einzigartigkeit
(2-Aminopropyl)(2-Phenylethyl)amin ist aufgrund seiner dualen funktionellen Gruppen einzigartig, die es ihm ermöglichen, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit mehreren molekularen Zielstrukturen zu interagieren. Diese Vielseitigkeit macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3 |
InChI-Schlüssel |
WKOORXPJCFZZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)
![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)


![1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B11821068.png)

![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B11821089.png)

